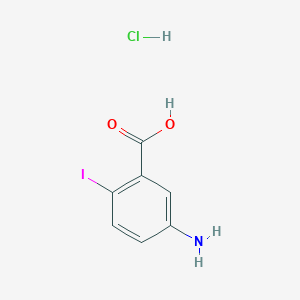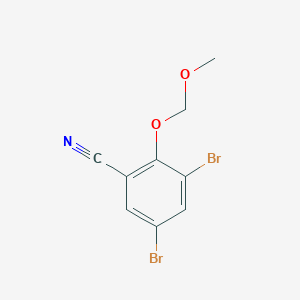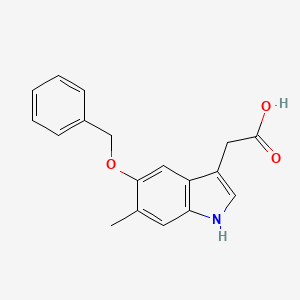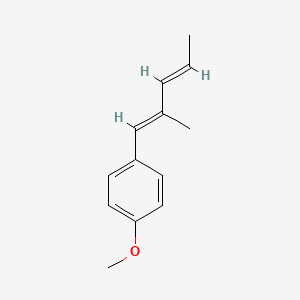
1-Methoxy-4-((1e,3e)-2-methylpenta-1,3-dien-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-((1e,3e)-2-methylpenta-1,3-dien-1-yl)benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by a methoxy group attached to a benzene ring, which is further substituted with a conjugated diene system. The presence of the conjugated diene system imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Methoxy-4-((1e,3e)-2-methylpenta-1,3-dien-1-yl)benzene can be achieved through several synthetic routes. One common method involves the Heck reaction, which is a palladium-catalyzed coupling reaction between olefins and aryl halides. In this case, the reaction between β-bromostyrene and an appropriate olefin in the presence of a palladium catalyst and a base such as potassium carbonate can yield the desired product . The reaction is typically carried out in a solvent like toluene at elevated temperatures (around 80°C) to achieve good yields.
Industrial production methods for this compound may involve similar catalytic processes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the synthesis.
Chemical Reactions Analysis
1-Methoxy-4-((1e,3e)-2-methylpenta-1,3-dien-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the diene system to form saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents like nitro groups can be introduced using reagents such as nitric acid and sulfuric acid.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like hydrogen gas for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methoxy-4-((1e,3e)-2-methylpenta-1-3-dien-1-yl)benzene has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of conjugated systems and their reactivity.
Biology: Research has shown that compounds with similar structures can exhibit biological activity, making this compound a potential candidate for drug discovery and development.
Medicine: The compound’s derivatives may possess pharmacological properties, including anti-inflammatory and anticancer activities, which are being explored in preclinical studies.
Industry: In the industrial sector, the compound can be used in the production of polymers and other materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 1-Methoxy-4-((1e,3e)-2-methylpenta-1-3-dien-1-yl)benzene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The conjugated diene system allows for π-π interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the methoxy group can participate in hydrogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Methoxy-4-((1e,3e)-2-methylpenta-1-3-dien-1-yl)benzene can be compared with other similar compounds, such as:
1-Methoxy-4-((1e,3e)-2-methoxy-4-phenylbuta-1-3-dien-1-yl)benzene: This compound has an additional methoxy group, which can affect its reactivity and biological activity.
1-Methoxy-4-((1e,3e)-2-methylbuta-1-3-dien-1-yl)benzene: The absence of the additional methyl group in the diene system can lead to differences in chemical behavior and applications.
The uniqueness of 1-Methoxy-4-((1e,3e)-2-methylpenta-1-3-dien-1-yl)benzene lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-methoxy-4-[(1E,3E)-2-methylpenta-1,3-dienyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-4-5-11(2)10-12-6-8-13(14-3)9-7-12/h4-10H,1-3H3/b5-4+,11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWIJSKUHMHFMT-PMXBNEBOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=CC1=CC=C(C=C1)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=C/C1=CC=C(C=C1)OC)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 7,9-dichloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B8132150.png)
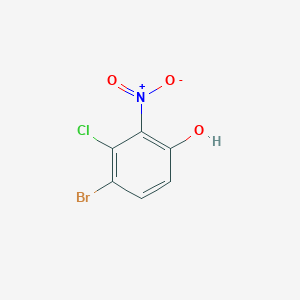
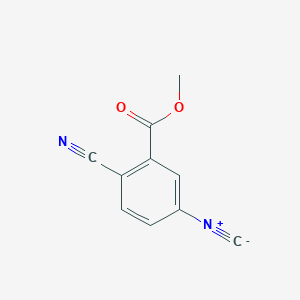

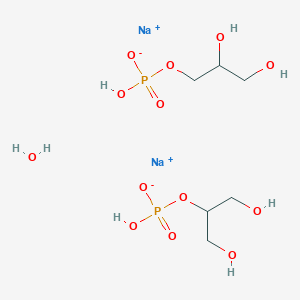
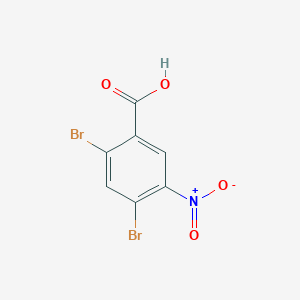
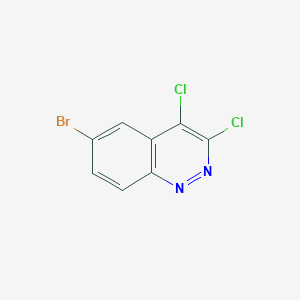
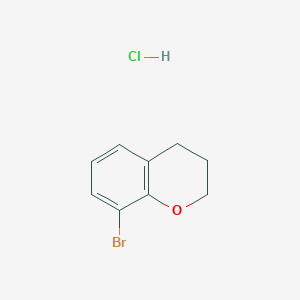
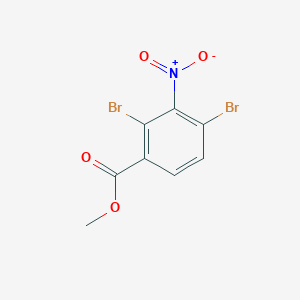
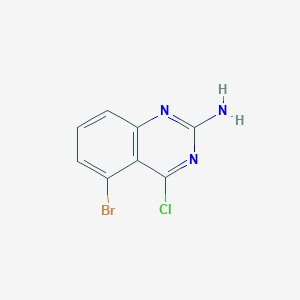
![10-methyl-1,11-dihydropyrimido[4,5-a]carbazol-2-one](/img/structure/B8132238.png)
